4-Amino-TEMPO

Beschreibung

Eigenschaften

InChI |

InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTDEUPAUMOIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073300 | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid; [Merck Index] Red crystalline solid; mp = 32-37 deg C; [Alfa Aesar MSDS] | |

| Record name | TEMPO | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000006 [mmHg] | |

| Record name | TEMPO | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2564-83-2, 205679-68-1 | |

| Record name | Tempo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidinooxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

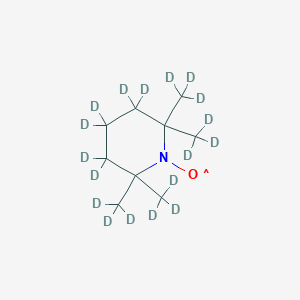

| Record name | 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMPO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQN7359ICQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-TEMPO chemical properties and structure

An In-depth Technical Guide to 4-Amino-TEMPO: Chemical Properties and Structure

Introduction

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Amino-TEMPO, is a stable nitroxide radical that serves as a versatile tool in chemistry, biochemistry, and materials science.[1][2] As a derivative of TEMPO, it is distinguished by an amino group at the 4-position of the piperidine ring, which enhances its utility as a building block for more complex functionalized molecules and spin labels.[1] This guide provides a comprehensive overview of its core chemical properties, structure, experimental protocols, and key reaction mechanisms for researchers, scientists, and drug development professionals. Its applications are wide-ranging, including its use as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, a catalyst for oxidation reactions, an antioxidant, and a mediator in radical polymerization.[2][3][4]

Core Physical and Chemical Properties

The physical and chemical properties of 4-Amino-TEMPO are summarized in the tables below, providing essential data for experimental design and application.

Table 1: Physical and Chemical Properties of 4-Amino-TEMPO

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N₂O | [1][4][5] |

| Molecular Weight | 171.26 g/mol | [1][4][5] |

| Appearance | Orange to red-brown solid, crystals, or needles | [1][6] |

| Melting Point | 33 - 39 °C | [1][4] |

| Boiling Point | 98 °C at 4 mmHg | [1] |

| Density | 0.9977 g/cm³ (estimate) | [1] |

| Vapor Pressure | 5.47 x 10⁻⁶ mmHg | [1][7] |

| Solubility | Soluble in water, methanol; slightly soluble in dichloromethane | [1][3][6] |

| Storage Temperature | 2 - 8 °C | [1][4] |

Table 2: Chemical Identifiers and Structural Information

| Identifier | Value | Source(s) |

| CAS Number | 14691-88-4 | [1][8] |

| PubChem CID | 550942 | [1][7] |

| EC Number | 238-738-2 | [8] |

| InChI | InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | [1] |

| SMILES | CC1(C)CC(N)CC(C)(C)N1[O] | [1] |

Chemical Structure

4-Amino-TEMPO possesses a heterocyclic piperidine ring with four methyl groups at the 2 and 6 positions, which provide steric protection to the nitroxide radical, contributing to its remarkable stability.[9] The key functional groups are the nitroxide radical (N-O•) and the primary amine (-NH₂) at the 4-position.

Spectroscopic Characterization

-

Electron Paramagnetic Resonance (EPR) Spectroscopy : As a stable radical, 4-Amino-TEMPO exhibits a characteristic three-line EPR spectrum in solution. This pattern arises from the hyperfine coupling of the unpaired electron with the 14N nucleus (I=1).[1][10] The shape and width of these lines are sensitive to the local environment, molecular motion, and proximity to other paramagnetic species, making it an excellent spin probe.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The paramagnetic nature of the nitroxide radical causes significant broadening of NMR signals, often rendering them undetectable in a standard ¹H or ¹³C NMR spectrum.[1] To obtain a sharp, interpretable NMR spectrum, the radical is typically reduced to its corresponding diamagnetic hydroxylamine (N-OH) or amine (N-H) form.[13]

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine and C-H stretching for the methyl and methylene groups.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the compound with high accuracy.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of 4-Amino-TEMPO in research.

Synthesis of 4-Amino-TEMPO

A common and effective synthetic route involves the oxidation of 4-amino-2,2,6,6-tetramethylpiperidine. A detailed two-step synthesis is described below, adapted from literature procedures.[1][13]

Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

-

Dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether in a round-bottomed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.[13]

-

Remove the solvent under reduced pressure. Wash the resulting precipitate with acetone and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.[13]

-

Mix 500 mg (1.92 mmol) of the product with 20 ml of a 5% sodium carbonate aqueous solution.

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate and cool the solution to 0-4 °C.[1]

-

Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.

-

Allow the mixture to warm to room temperature and leave for 72 hours.

-

Filter the resulting orange suspension and saturate the filtrate with sodium carbonate to form a new orange precipitate.

-

Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.[1]

Step 2: Synthesis of 4-Amino-TEMPO (1-oxyl-2,2,5,5-tetramethylpiperidin-4-amine)

-

Suspend 200 mg of the acetamide product from Step 1 in 12.5 ml of a 15% potassium hydroxide aqueous solution.[13]

-

Heat the solution to reflux for 36 hours.

-

Cool the solution to room temperature and saturate it with potassium carbonate.[13]

-

Extract the product with diethyl ether.

-

Collect the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain 4-Amino-TEMPO as a red-orange solid.[1][13]

Experimental Workflow: Site-Directed Spin Labeling (SDSL) of Biomolecules

4-Amino-TEMPO is a precursor for various spin-labeling reagents used to study the structure and dynamics of biomolecules like proteins and nucleic acids.[1][14] The amino group can be functionalized with a reactive moiety (e.g., maleimide, isothiocyanate) to create a label that covalently attaches to a specific site, such as a cysteine or lysine residue in a protein.[9][15]

Signaling Pathways and Reaction Mechanisms

4-Amino-TEMPO and its parent compound are key components in various chemical transformations, most notably as catalysts in oxidation reactions.

Catalytic Cycle of TEMPO-Mediated Oxidation of Alcohols

TEMPO derivatives are widely used as catalysts for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often using a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) or diacetoxyiodobenzene. The cycle involves the oxidation of TEMPO to the highly reactive N-oxoammonium ion, which is the true oxidizing agent.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 4-Amino-TEMPO, free radical CAS#: 14691-88-4 [m.chemicalbook.com]

- 7. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-氨基-TEMPO,自由基 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-TEMPO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Amino-TEMPO), a versatile and stable nitroxide radical. This document details established synthetic routes, purification protocols, and quantitative data to support researchers in obtaining high-purity 4-Amino-TEMPO for applications in drug development, materials science, and biochemical research.

Synthesis of 4-Amino-TEMPO

Two primary synthetic pathways for the preparation of 4-Amino-TEMPO are prevalent in the literature. The most extensively documented method begins with 2,2,6,6-tetramethylpiperidine, while an alternative route utilizes the reductive amination of 4-oxo-TEMPO.

Synthesis from 2,2,6,6-Tetramethylpiperidine

This multi-step synthesis is a well-established and high-yielding route to 4-Amino-TEMPO. The overall pathway involves the initial formation of an acetamide intermediate, followed by oxidation to the nitroxide radical and subsequent hydrolysis to yield the final product.[1][2]

Experimental Protocol:

Step 1: Synthesis of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate [1]

-

In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.

-

Remove the solvent under reduced pressure.

-

Wash the resulting white precipitate with acetone and dry to obtain 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.

Step 2: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide [1]

-

In a 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate with 20 ml of a 5% sodium carbonate aqueous solution.

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate to the solution.

-

Cool the mixture to 0-4 °C in an ice bath.

-

Slowly add 1.58 ml (51.58 mmol) of a cold 30% aqueous hydrogen peroxide solution.

-

Allow the mixture to warm to room temperature and stir for 72 hours. An orange suspension will form.

-

Filter the orange suspension and saturate the filtrate with sodium carbonate, which will cause the formation of a new orange precipitate.

-

Filter and dry the precipitate to yield 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide as bright orange crystals.

Step 3: Synthesis of 4-Amino-TEMPO [1]

-

Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% potassium hydroxide aqueous solution.

-

Heat the solution to reflux for 36 hours.

-

Cool the solution to room temperature and saturate it with potassium carbonate.

-

Extract the product with diethyl ether.

-

Collect the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain 4-Amino-TEMPO as a red liquid that crystallizes upon cooling.[1]

Quantitative Data for Synthesis from 2,2,6,6-Tetramethylpiperidine:

| Step | Product | Starting Material | Yield (%) | Reference |

| 1 | 2,2,5,5-tetramethylpiperidin-4-acetamide acetate | 2,2,6,6-tetramethylpiperidine | 75 | [1] |

| 2 | 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide | 2,2,5,5-tetramethylpiperidin-4-acetamide acetate | 89.5 | [1] |

| 3 | 4-Amino-TEMPO | 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide | 92.0 | [1] |

Synthesis Pathway from 2,2,6,6-Tetramethylpiperidine

Caption: Synthesis of 4-Amino-TEMPO from 2,2,6,6-tetramethylpiperidine.

Synthesis from 4-oxo-TEMPO via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[3] In the context of 4-Amino-TEMPO synthesis, this would involve the reaction of 4-oxo-TEMPO with an amine source, typically ammonia, in the presence of a reducing agent. While this is a theoretically sound and potentially more direct route, specific and detailed experimental protocols for this particular conversion are not as readily available in the surveyed literature.

A generalized protocol based on established reductive amination procedures is presented below. Optimization of reaction conditions, including the choice of reducing agent, solvent, and temperature, would be necessary to achieve high yields and purity.

Generalized Experimental Protocol:

-

Dissolve 4-oxo-TEMPO in a suitable solvent (e.g., methanol, ethanol, or THF).

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. The use of a moderate excess of the ammonia source is common to drive the equilibrium towards imine formation.

-

Introduce a reducing agent. Common choices for reductive amination include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of ketones.[4]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully, for example, by the addition of water.

-

Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude 4-Amino-TEMPO.

Reductive Amination of 4-oxo-TEMPO

Caption: Reductive amination pathway for the synthesis of 4-Amino-TEMPO.

Purification of 4-Amino-TEMPO

The purity of 4-Amino-TEMPO is critical for its subsequent applications. Several methods can be employed for its purification, with the choice depending on the nature and quantity of impurities present.

Extraction and Crystallization

This is the most commonly reported method for purifying 4-Amino-TEMPO following its synthesis.[1]

Experimental Protocol:

-

After the final step of the synthesis, the reaction mixture is typically worked up by extraction with an organic solvent, such as diethyl ether.

-

The combined organic extracts are washed with brine to remove water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

The solvent is then removed under reduced pressure using a rotary evaporator.

-

4-Amino-TEMPO is often obtained as a red liquid which crystallizes upon cooling or standing. For further purification, recrystallization can be performed. While specific solvent systems for 4-Amino-TEMPO are not extensively detailed, a common approach for amines is to use a non-polar solvent or a mixture of a polar and a non-polar solvent. Diethyl ether or hexane could be suitable candidates for recrystallization. The process would involve dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and can be employed to achieve high purity of 4-Amino-TEMPO. While a specific protocol for 4-Amino-TEMPO is not widely published, a general method can be adapted from procedures for similar amino-containing compounds.[5]

Experimental Protocol:

-

Stationary Phase: Silica gel is a common choice for the stationary phase.[5] Given that 4-Amino-TEMPO has a basic amino group, using silica gel treated with a small amount of a base (e.g., triethylamine in the eluent) can prevent streaking and improve separation.

-

Mobile Phase (Eluent): A gradient elution system is often effective. One could start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. For example, a gradient from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 80:20 or 70:30) can be employed. The optimal solvent system should be determined by preliminary analysis using thin-layer chromatography (TLC).

-

Procedure:

-

The crude 4-Amino-TEMPO is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

This solution is loaded onto the top of the prepared silica gel column.

-

The column is eluted with the chosen solvent system, starting with the non-polar eluent and gradually increasing the polarity.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing pure 4-Amino-TEMPO are combined, and the solvent is removed under reduced pressure.

-

Purification Workflow

Caption: General workflow for the purification of 4-Amino-TEMPO.

Purity Analysis

The purity of the synthesized 4-Amino-TEMPO should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining the purity of organic compounds.

HPLC Purity Analysis:

A reverse-phase HPLC method would be suitable for analyzing the purity of 4-Amino-TEMPO.

-

Column: A C18 column is a standard choice for reverse-phase HPLC.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be appropriate.

-

Detection: A UV detector can be used for detection, as the TEMPO moiety has a chromophore.

-

Purity Assessment: The purity is typically determined by calculating the area percentage of the main peak corresponding to 4-Amino-TEMPO relative to the total area of all peaks in the chromatogram. Commercial sources often state a purity of ≥97%.

Conclusion

This technical guide has outlined the primary methods for the synthesis and purification of 4-Amino-TEMPO. The multi-step synthesis from 2,2,6,6-tetramethylpiperidine is well-documented and provides high yields. The reductive amination of 4-oxo-TEMPO presents a more direct but less detailed alternative. Purification is typically achieved through extraction and crystallization, with column chromatography offering a method for obtaining higher purity material. For all procedures, careful execution and monitoring are essential for achieving the desired product quality. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important nitroxide radical.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Amino-TEMPO Free Radical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of the stable nitroxide free radical, 4-Amino-TEMPO (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl). This document collates essential data, outlines detailed experimental methodologies, and presents key reaction pathways and workflows to support researchers in chemistry, biology, and drug development.

Core Physical and Chemical Properties

4-Amino-TEMPO is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), featuring a primary amine group at the 4-position of the piperidine ring. This functional group enhances its utility as a versatile building block for the synthesis of more complex spin labels and functionalized molecules. Its stable radical nature makes it an invaluable tool in various scientific disciplines.

Data Presentation: Quantitative Summary

The physical and spectral properties of 4-Amino-TEMPO are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉N₂O | [1][2] |

| Molecular Weight | 171.26 g/mol | [3][4] |

| Appearance | Orange to red-brown solid, crystals, or needles | |

| Melting Point | 37-39 °C | [5] |

| Boiling Point | 98 °C at 4 mmHg | [5] |

| Density | 0.9977 g/cm³ (estimate) | [5] |

| Solubility | Soluble in water and organic solvents such as methanol. Slightly soluble in dichloromethane. | [2][6] |

| Storage Temperature | 2-8 °C | [7] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Parameter | Value | Reference(s) |

| EPR (Electron Paramagnetic Resonance) | g-iso | 2.00543 | |

| a-iso (¹⁴N) | 16.81 G | ||

| UV-Vis (Ultraviolet-Visible) | λmax | ~430-470 nm (characteristic for TEMPO derivatives) | [8] |

| Molar Absorptivity (ε) | Data not available | ||

| IR (Infrared) Spectroscopy | N-H stretch (amine) | Expected in the range of 3200-3400 cm⁻¹ | [2] |

| C-H stretch (alkane) | Expected in the range of 2850-3000 cm⁻¹ | [2] |

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and application of 4-Amino-TEMPO. This section provides a representative experimental protocol for determining a key physical property.

Determination of Melting Point (Capillary Method)

The melting point of an organic solid is a crucial indicator of its purity.[9] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: If the 4-Amino-TEMPO sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until a compact column of 2-3 mm in height is obtained at the bottom of the tube.

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the packed capillary tube into one of the sample holders. Ensure the thermometer is correctly positioned in the thermometer well.[9]

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band should be above the level of the heating oil.[5] Insert the thermometer and attached capillary into the Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil).

-

-

Heating:

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting).

-

The recorded range between these two temperatures is the melting point range of the sample.

-

-

Post-Measurement: Turn off the heating apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the application and reactivity of 4-Amino-TEMPO.

Antioxidant Mechanism of 4-Amino-TEMPO

4-Amino-TEMPO, like other nitroxide radicals, can act as a potent antioxidant by scavenging reactive free radicals. This process involves the donation of its unpaired electron to neutralize a more reactive radical species, thereby preventing oxidative damage to biological molecules.

Experimental Workflow: Protein Spin Labeling

4-Amino-TEMPO serves as a precursor for various spin-labeling reagents used to investigate the structure and dynamics of biomolecules, such as proteins, via EPR spectroscopy. The following workflow outlines the general steps for site-directed spin labeling of a protein.

References

- 1. byjus.com [byjus.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 4-Amino-TEMPO: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical that serves as a versatile tool in a wide range of scientific disciplines, including chemistry, biochemistry, and materials science.[1][2] Its unique properties as a spin label and antioxidant make it an invaluable molecule for studying molecular dynamics, oxidative stress, and for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of 4-Amino-TEMPO, including its core properties, detailed experimental protocols, and its role in various biological and chemical processes.

Core Properties of 4-Amino-TEMPO

The foundational physical and chemical characteristics of 4-Amino-TEMPO are summarized in the tables below, providing essential data for experimental design and execution.

Table 1: Quantitative Data Summary

| Property | Value |

| CAS Number | 14691-88-4[1][4] |

| Molecular Formula | C₉H₁₉N₂O[5] |

| Molecular Weight | 171.26 g/mol [1][4] |

| Appearance | Orange to red solid or liquid[6] |

| Melting Point | 37-39 °C[7] |

| Boiling Point | 98 °C at 4 mmHg[7] |

| Purity | ≥97%[4] |

| Storage Conditions | 2-8°C, protect from light[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Amino-TEMPO and its application in key experiments.

Synthesis of 4-Amino-TEMPO

A common synthetic route for 4-Amino-TEMPO involves a two-step process starting from 2,2,6,6-tetramethylpiperidine.[5][8]

Step 1: Synthesis of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate

-

Dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether in a round-bottomed flask.[5][8]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.[5][8]

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.[5][8]

-

Remove the solvent under reduced pressure.[5]

-

Wash the resulting precipitate with acetone and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.[5][8]

Step 2: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

-

Mix 500 mg (1.92 mmol) of the product from Step 1 with 20 ml of a 5% sodium carbonate aqueous solution.[5]

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate and cool the solution to 0-4 °C.[5]

-

Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.[5]

-

Allow the mixture to warm to room temperature and leave for 72 hours.[5]

-

Filter the resulting orange suspension.[5]

-

Saturate the filtrate with sodium carbonate to form a new orange precipitate.[5]

-

Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.[5]

Step 3: Synthesis of 4-Amino-TEMPO

-

Suspend 200 mg of the product from Step 2 in 12.5 ml of a 15% potassium hydroxide aqueous solution.[5][8]

-

Cool the solution to room temperature and saturate with potassium carbonate.[5][8]

-

Extract the product with diethyl ether. The organic phase is then collected, dried, and the solvent evaporated to yield 4-Amino-TEMPO.[5][8]

Site-Directed Spin Labeling of Proteins for EPR Studies

4-Amino-TEMPO is a precursor for various spin-labeling reagents used to investigate the structure and dynamics of biomolecules via Electron Paramagnetic Resonance (EPR) spectroscopy.[5] The following is a general workflow for labeling a protein at a specific cysteine residue.

-

Protein Preparation: The target protein, containing a single accessible cysteine residue, is purified and buffer-exchanged into a suitable labeling buffer (e.g., phosphate buffer, pH 7.4).

-

Spin Label Preparation: A maleimide derivative of TEMPO (e.g., 4-Maleimido-TEMPO) is dissolved in a minimal amount of an organic solvent like DMSO.

-

Labeling Reaction: The spin label solution is added to the protein solution at a specific molar excess (e.g., 10-fold). The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Removal of Unreacted Label: The excess, unreacted spin label is removed by methods such as dialysis or size-exclusion chromatography.

-

EPR Analysis: The labeled protein is then analyzed by EPR spectroscopy to obtain information about the local environment of the spin label and, by extension, the protein's structure and dynamics.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant potential of a compound by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron.

-

Prepare FRAP Reagent: The FRAP reagent is prepared by mixing a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, a solution of FeCl₃·6H₂O, and an acetate buffer (pH 3.6).

-

Sample Preparation: Prepare solutions of 4-Amino-TEMPO at various concentrations.

-

Reaction: Mix the sample solution with the FRAP reagent and incubate at 37°C.

-

Measurement: Measure the absorbance of the resulting solution at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.

Mechanisms of Action and Signaling Pathways

4-Amino-TEMPO and other nitroxides exhibit significant protective effects against oxidative stress, including that induced by ionizing radiation.[1] The primary mechanism is their ability to scavenge reactive oxygen species (ROS), thus preventing damage to critical cellular components like DNA.

The radioprotective effects of nitroxides are also linked to the modulation of cell signaling pathways involved in apoptosis. By reducing the cellular burden of ROS, these compounds can influence the expression of pro- and anti-apoptotic proteins, ultimately promoting cell survival.

Conclusion

4-Amino-TEMPO is a cornerstone molecule for a multitude of applications in research and development. Its utility as a spin label provides deep insights into molecular structures and dynamics, while its antioxidant properties offer a basis for developing therapeutics against oxidative stress-related pathologies. The protocols and information provided in this guide serve as a valuable resource for scientists and researchers leveraging the unique capabilities of 4-Amino-TEMPO.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. discofinechem.com [discofinechem.com]

- 7. 4-Amino-TEMPO, free radical CAS#: 14691-88-4 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

The Core Principles of 4-Amino-TEMPO: A Technical Guide for Spin Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles of 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Amino-TEMPO), a paramount spin label in the fields of biochemistry, drug development, and materials science. This document delves into its core properties, experimental applications, and the underlying mechanisms that make it an indispensable tool for studying molecular structure and dynamics.

Core Physical and Chemical Properties

4-Amino-TEMPO is a derivative of the stable nitroxide radical TEMPO, featuring a primary amine group at the 4-position of the piperidine ring.[1] This functional group is key to its versatility, allowing for its covalent attachment to biomolecules.[2] As a stable free radical, 4-Amino-TEMPO is paramagnetic, a property that is central to its application in Electron Paramagnetic Resonance (EPR) spectroscopy.[3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 4-Amino-TEMPO, providing essential data for experimental design and execution.

Table 1: Physical Properties of 4-Amino-TEMPO

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N₂O | [3] |

| Molecular Weight | 171.26 g/mol | [3][4] |

| Appearance | Orange to red-brown solid or crystals | [3] |

| Melting Point | 33 - 39 °C | [1][3] |

| Boiling Point | 98 °C at 4 mmHg | [1][2] |

| Solubility | Soluble in water and slightly soluble in organic solvents like methanol and dichloromethane. | [1][2] |

| Storage Temperature | 2 - 8 °C | [3][5] |

Table 2: Spectroscopic and EPR Parameters of 4-Amino-TEMPO

| Parameter | Value | Conditions | Source(s) |

| g-factor (g_iso) | 2.00543 | Isotropic | [6] |

| Hyperfine Coupling Constant (a_iso(¹⁴N)) | 16.81 G | Isotropic | [6] |

| Hyperfine Splitting | Three characteristic lines in solution due to coupling with the ¹⁴N nucleus. | Solution | [1][7] |

Experimental Protocols

Detailed methodologies are critical for the successful application of 4-Amino-TEMPO in research. This section outlines key experimental procedures.

Synthesis of 4-Amino-TEMPO

A common synthetic route to 4-Amino-TEMPO involves a multi-step process starting from 2,2,6,6-tetramethylpiperidine.[1][8]

Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide [1][8]

-

Dissolve 2,2,6,6-tetramethylpiperidine in diethyl ether and cool to 0 °C.

-

Add acetic anhydride dropwise and stir for 2 hours at room temperature to form a precipitate.

-

Remove the solvent and wash the precipitate with acetone to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.

-

Mix the product with a sodium carbonate aqueous solution, EDTA-4Na⁺, and sodium tungstate, then cool to 0-4 °C.

-

Slowly add cold 30% aqueous hydrogen peroxide and allow the mixture to react for 72 hours at room temperature.

-

Filter the resulting orange suspension and saturate the filtrate with sodium carbonate to precipitate the product.

-

Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.

Step 2: Synthesis of 4-Amino-TEMPO [1][8]

-

Suspend the 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in a 15% potassium hydroxide aqueous solution.

-

Heat the solution to reflux for 36 hours.

-

Cool the solution to room temperature and saturate it with potassium carbonate.

-

Extract the product with diethyl ether.

-

Collect the organic phase, dry it over sodium sulfate, and evaporate the solvent to yield 4-Amino-TEMPO.

Site-Directed Spin Labeling (SDSL) of Proteins

4-Amino-TEMPO itself can be used for labeling, but more commonly it is a precursor for other spin labels like the methanethiosulfonate spin label (MTSL), which is highly specific for cysteine residues.[9] The general workflow for SDSL is a powerful technique to study protein structure and dynamics.[9]

Protocol for Cysteine-Specific Labeling with a TEMPO-derivative (e.g., MTSL): [9][10]

-

Protein Preparation: The protein of interest must have a unique, accessible cysteine residue at the site to be labeled. This is often achieved through site-directed mutagenesis. The protein should be in a buffer at a pH between 7.0 and 8.5.[9]

-

Reduction of Disulfide Bonds: If the protein contains other cysteine residues that could form disulfide bonds, they must be reduced using a reducing agent like dithiothreitol (DTT). The DTT must then be removed before adding the spin label.[9]

-

Labeling Reaction: A 10-fold molar excess of the thiol-specific TEMPO spin label (e.g., MTSL) is added to the protein solution. The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C.[10]

-

Removal of Excess Label: Unreacted spin label is removed using size-exclusion chromatography or dialysis.[10]

-

Verification of Labeling: Successful labeling can be confirmed and quantified using mass spectrometry or by comparing the double integral of the EPR spectrum of the labeled protein with a known standard.[9]

Visualizing Core Concepts

The following diagrams illustrate key workflows and principles related to the application of 4-Amino-TEMPO as a spin label.

Caption: Workflow for site-directed spin labeling of a protein.

Caption: Environmental factors affecting the EPR signal of a spin label.

Applications in Research and Development

The unique properties of 4-Amino-TEMPO and its derivatives make them powerful tools in various scientific disciplines.

-

Structural Biology: Site-directed spin labeling with TEMPO derivatives allows for the measurement of distances between labeled sites in biomolecules, providing crucial structural information.[11] It is also highly effective in characterizing conformational changes in proteins upon ligand binding.[9]

-

Drug Development: The ability to probe molecular interactions makes spin labeling a valuable technique in drug discovery for understanding how drugs interact with their targets.[5]

-

Antioxidant Studies: As a stable free radical, 4-Amino-TEMPO can be used to study antioxidant mechanisms and assess the efficacy of potential antioxidant compounds.[3]

-

Materials Science: 4-Amino-TEMPO and related compounds are used as radical initiators in polymerization processes and to enhance the thermal stability of polymers.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-TEMPO, free radical CAS#: 14691-88-4 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of 4-Amino-TEMPO in Electron Paramagnetic Resonance (EPR) Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Amino-TEMPO, is a stable nitroxide radical that has become an indispensable tool in the field of Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3] Its paramagnetic nature, stemming from an unpaired electron localized in the N-O bond, makes it highly sensitive to its microenvironment. This sensitivity, coupled with the versatility of its amino functional group for further chemical modification, has established 4-Amino-TEMPO as a cornerstone for a diverse range of EPR applications, from elucidating biomolecular structures to probing cellular metabolism.[1][4] This technical guide provides an in-depth exploration of the core applications of 4-Amino-TEMPO in EPR spectroscopy, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Physicochemical and EPR Properties of 4-Amino-TEMPO

The utility of 4-Amino-TEMPO in EPR is fundamentally linked to its distinct physical, chemical, and magnetic properties. A summary of these key parameters is presented below.

Table 1: Physicochemical Properties of 4-Amino-TEMPO

| Property | Value |

| Molecular Formula | C₉H₁₉N₂O |

| Molecular Weight | 171.26 g/mol |

| Appearance | Orange to red-brown solid |

| Melting Point | 33 - 39 °C |

| Solubility | Soluble in water and various organic solvents |

| Storage Temperature | 2 - 8 °C |

Table 2: Typical EPR Spectral Parameters of 4-Amino-TEMPO

| Parameter | Value | Conditions |

| g-value (g_iso) | ~2.0054 - 2.0075 | In solution |

| ¹⁴N Hyperfine Coupling Constant (a_iso) | ~15 - 17 G | Dependent on solvent polarity |

The EPR spectrum of 4-Amino-TEMPO in a non-viscous solution is characterized by a sharp three-line pattern, a result of the hyperfine interaction between the unpaired electron and the ¹⁴N nucleus (I=1). The precise values of the g-factor and the hyperfine coupling constant are sensitive to the polarity and viscosity of the local environment, a property that is extensively exploited in its various applications.[5][6]

Key Applications of 4-Amino-TEMPO in EPR Spectroscopy

Site-Directed Spin Labeling (SDSL) for Structural Biology

One of the most powerful applications of 4-Amino-TEMPO is as a precursor for spin labels used in Site-Directed Spin Labeling (SDSL) of biomolecules, such as proteins and nucleic acids.[1][7] The amino group of 4-Amino-TEMPO can be readily functionalized with a reactive moiety, for instance, a maleimide or isocyanate group, which can then be covalently attached to a specific site (e.g., a cysteine or a modified nucleotide) within the biomolecule of interest.[7]

The EPR spectrum of the attached spin label provides rich information about the local environment, including the mobility of the spin label, solvent accessibility, and distances between two spin-labeled sites. This information is crucial for mapping protein and nucleic acid structures, characterizing conformational changes upon ligand binding, and understanding the dynamics of macromolecular complexes.

-

Protein Preparation :

-

Introduce a unique cysteine residue at the desired labeling site in the target protein using site-directed mutagenesis.

-

Express and purify the cysteine-mutant protein. Ensure the protein is in a buffer free of reducing agents.

-

-

Spin Label Synthesis :

-

Synthesize a reactive 4-Amino-TEMPO derivative, such as 4-maleimido-TEMPO.

-

-

Labeling Reaction :

-

Dissolve the purified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Add a 10-fold molar excess of the 4-maleimido-TEMPO spin label to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification :

-

Remove the unreacted spin label by dialysis or size-exclusion chromatography.

-

-

EPR Spectroscopy :

-

Concentrate the spin-labeled protein to the desired concentration.

-

Load the sample into an EPR capillary tube.

-

Acquire the continuous-wave (CW) EPR spectrum at room temperature. For distance measurements using techniques like DEER (Double Electron-Electron Resonance), freeze the sample and acquire data at cryogenic temperatures.

-

Oximetry and Redox Status Monitoring

The EPR spectral linewidth of nitroxides like 4-Amino-TEMPO is sensitive to the local concentration of molecular oxygen due to Heisenberg spin exchange. This property makes it an effective probe for measuring oxygen concentration (oximetry) in a variety of systems, from chemical solutions to biological tissues.

Furthermore, 4-Amino-TEMPO can be reduced by cellular reductants to its EPR-silent hydroxylamine form. The rate of this reduction can be monitored by the decay of the EPR signal intensity, providing a measure of the local redox environment. This has significant implications for studying oxidative stress and cellular metabolism.[1]

pH Sensing

The protonation state of the amino group of 4-Amino-TEMPO influences the electronic environment of the nitroxide radical, leading to changes in its hyperfine coupling constant. This pH-dependent spectral change allows 4-Amino-TEMPO to be used as a pH-sensitive probe. By calibrating the change in the hyperfine splitting with pH, it is possible to measure the pH of the local environment. This has been particularly useful for measuring pH gradients across biological membranes.[3][8]

Polarizing Agent in Dynamic Nuclear Polarization (DNP)-NMR Spectroscopy

In Dynamic Nuclear Polarization (DNP)-enhanced Nuclear Magnetic Resonance (NMR) spectroscopy, the large polarization of the electron spins of a paramagnetic agent is transferred to the surrounding nuclear spins, dramatically enhancing the NMR signal. 4-Amino-TEMPO and its derivatives are widely used as polarizing agents in DNP-NMR experiments, particularly for solid-state NMR of biological macromolecules.[9][10][11] The stability of the radical and its solubility in common DNP glassing matrices make it an excellent choice for these demanding experiments.[10]

-

Sample Mixture :

-

Prepare a solution of the analyte of interest in a suitable solvent system that will form a glass upon freezing (e.g., a glycerol/water or DMSO/water mixture).

-

Add 4-Amino-TEMPO or a suitable derivative to the solution to a final concentration typically in the range of 10-40 mM.[10]

-

-

Sample Loading :

-

Load the sample mixture into an NMR rotor.

-

-

Freezing :

-

Rapidly freeze the sample in the NMR rotor by immersing it in liquid nitrogen to ensure the formation of a homogeneous glass.

-

-

DNP-NMR Experiment :

-

Insert the rotor into the DNP-NMR probe, which is cooled to cryogenic temperatures (typically around 100 K).

-

Apply microwave irradiation at a frequency close to the EPR frequency of 4-Amino-TEMPO to induce dynamic nuclear polarization.

-

Acquire the NMR spectrum of the hyperpolarized sample.

-

Conclusion

4-Amino-TEMPO is a remarkably versatile molecule that has profoundly impacted the field of EPR spectroscopy. Its utility as a precursor for spin labels in structural biology, a probe for local environmental parameters like oxygen concentration and pH, and a polarizing agent in DNP-NMR underscores its importance for researchers across chemistry, biology, and medicine. The detailed protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals, enabling them to effectively harness the power of 4-Amino-TEMPO in their research to unravel complex biological processes and accelerate the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-TEMPO loaded liposomes as sensitive EPR and OMRI probes for the detection of phospholipase A2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of a transmembrane pH difference in chloroplasts with a spin label tempamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 10. Polarizing agents for efficient high field DNP solid-state NMR spectroscopy under magic-angle spinning: from design principles to formulation strategi ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01079A [pubs.rsc.org]

- 11. nmr4dynamics.de [nmr4dynamics.de]

An In-depth Technical Guide to TEMPO Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a highly stable and versatile nitroxide radical.[1] Its unique properties have established it as a cornerstone reagent in modern organic chemistry. The stability of the TEMPO radical is attributed to the steric protection provided by the four methyl groups adjacent to the aminoxyl group, which shield it from decomposition pathways.[1][2] This guide provides a comprehensive overview of TEMPO and its derivatives, focusing on their core applications, quantitative properties, and detailed experimental protocols relevant to research and development.

Core Applications of TEMPO Derivatives

TEMPO derivatives are primarily utilized in three major areas: as catalysts for selective oxidation, as control agents in polymerization, and as probes in biophysical studies.

-

Selective Oxidation: TEMPO derivatives are exceptional catalysts for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[] The true oxidant is the N-oxoammonium cation, which is generated in situ from the TEMPO radical by a stoichiometric co-oxidant.[1][4] This catalytic system is prized for its high chemoselectivity, often allowing for the oxidation of primary alcohols without affecting secondary alcohols under basic conditions.[1] Common co-oxidants include sodium hypochlorite (NaOCl), bis(acetoxy)iodobenzene (BAIB), and systems involving transition metals like copper.[][5]

-

Nitroxide-Mediated Polymerization (NMP): In polymer chemistry, TEMPO and its derivatives are used as mediators in controlled radical polymerization, a technique known as NMP.[6] The TEMPO radical reversibly caps the growing polymer chain, creating a "dormant" species.[1][7] This reversible termination minimizes irreversible termination events between two growing chains, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.[7]

-

Site-Directed Spin Labeling (SDSL): Functionalized TEMPO derivatives serve as spin labels for interrogation by Electron Paramagnetic Resonance (EPR) spectroscopy.[2] By covalently attaching a TEMPO derivative to a specific site on a biomolecule, such as a protein or nucleic acid, researchers can gain insights into the structure, dynamics, and local environment of that site.[2][8]

Quantitative Data of TEMPO Derivatives

The reactivity and utility of TEMPO can be finely tuned by modifying the 4-position of the piperidine ring. These substitutions influence the steric and electronic properties of the molecule, most notably its redox potential.

Table 1: Redox Potentials of 4-Substituted TEMPO Derivatives

The formal potential (E⁰) of the one-electron oxidation of the nitroxide radical to the oxoammonium cation is a key parameter governing its oxidative strength.

| TEMPO Derivative | 4-Substituent | Formal Potential (E⁰ vs. SHE) [V] | Reference(s) |

| 4-Hydroxy-TEMPO (TEMPOL) | -OH | 0.812 | [9][10] |

| 4-Methoxy-TEMPO | -OCH₃ | Not specified | [11] |

| 4-Oxo-TEMPO (TEMPONE) | =O | 0.910 | [9][10] |

| 4-Amino-TEMPO | -NH₂ | 0.895 | [9][10] |

| 4-Acetamido-TEMPO | -NHC(O)CH₃ | Not specified | [12] |

| 4-Carboxy-TEMPO | -COOH | 0.776 | [9][10] |

| 4-Cyano-TEMPO | -CN | 0.881 | [9][10] |

| Unsubstituted TEMPO | -H | ~0.745 | [13] |

Note: Potentials are measured in aqueous or mixed aqueous/organic media and can vary with pH and electrolyte composition.

Table 2: Kinetic and Thermodynamic Data

The following table summarizes key kinetic and thermodynamic parameters for TEMPO-related reactions, which are crucial for understanding reaction mechanisms and optimizing conditions.

| Parameter | Reaction / System | Value | Units | Reference(s) |

| Kinetic Isotope Effect (kH/kD) | Cu(I)/bpy/TEMPO oxidation of PhCHDOH | 6.06 | dimensionless | [1] |

| Kinetic Isotope Effect (kH/kD) | Cu(I)/bpy/TEMPO oxidation of CyCHDOH | 10.9 | dimensionless | [1] |

| Bond Dissociation Energy (BDE) | C-O bond in Methyl-TEMPO | 47 ± 1 | kcal/mol | [14] |

| Bond Dissociation Energy (BDE) | O-H bond in TEMPO-H | ~70 | kcal/mol | [1] |

Key Experimental Protocols

This section provides detailed methodologies for representative applications of TEMPO derivatives.

Protocol 1: Copper/TEMPO-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol describes a green and efficient method for the selective oxidation of a primary alcohol to an aldehyde using ambient air as the terminal oxidant.[2][9]

Materials:

-

Benzyl alcohol

-

Acetonitrile (MeCN)

-

--INVALID-LINK-- or CuBr

-

2,2'-bipyridine (bpy)

-

TEMPO

-

N-methylimidazole (NMI)

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add the primary alcohol (e.g., 2-amino-5-bromobenzyl alcohol, 1.0 equiv).[9]

-

Dissolve the alcohol in acetonitrile (to a final concentration of ~0.2 M).[15]

-

Add the catalyst components sequentially as solids: Cu(I) salt (e.g., --INVALID-LINK--, 0.05 equiv), bpy (0.05 equiv), and TEMPO (0.05 equiv).[9]

-

Add N-methylimidazole (NMI) (0.1 equiv) to the stirring mixture. The solution should turn a dark red-brown color.[9]

-

Stir the reaction mixture vigorously, open to the ambient air, at room temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the solution color changes from red-brown to green, indicating the consumption of the Cu(I) species.[16] This usually takes 1-3 hours for activated benzyl alcohols.[9]

-

Upon completion, dilute the reaction mixture with ethyl acetate.[9]

-

Filter the mixture through a short plug of silica gel to remove the copper catalyst, washing with additional ethyl acetate.[9]

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde product, which can be further purified by recrystallization or column chromatography if necessary.[9]

Protocol 2: Nitroxide-Mediated Polymerization (NMP) of Styrene

This protocol outlines the synthesis of polystyrene with controlled molecular weight using a bicomponent initiating system of benzoyl peroxide (BPO) and TEMPO.[][17]

Materials:

-

Styrene (freshly distilled)

-

Benzoyl peroxide (BPO) (recrystallized)

-

TEMPO

-

Reaction vessel (e.g., Schlenk tube or vial)

Procedure:

-

In the reaction vessel, combine freshly distilled styrene, BPO, and TEMPO. A typical molar ratio is [Styrene]:[BPO]:[TEMPO] = 100:1:1.3.

-

Degas the mixture by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen.[17]

-

After degassing, seal the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture in a thermostatically controlled oil bath at 120-125 °C.[17]

-

Allow the polymerization to proceed for the desired time. The reaction time will influence the final molecular weight and conversion.

-

To terminate the polymerization, cool the reaction vessel rapidly in an ice bath.

-

Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.

-

Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum to a constant weight.

-

Characterize the polymer for molecular weight and dispersity using Gel Permeation Chromatography (GPC).

Protocol 3: Site-Directed Spin Labeling of a Cysteine Residue

This protocol describes the labeling of a protein containing a single cysteine residue with a maleimide-functionalized TEMPO derivative.[18]

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

4-Maleimido-TEMPO

-

Reducing agent (e.g., TCEP or DTT)

-

Organic solvent (e.g., DMSO or ethanol)

-

Desalting column (e.g., NAP-10)

Procedure:

-

Protein Reduction: If the cysteine residue may be oxidized, incubate the protein with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature. Remove the reducing agent using a desalting column.[18] Alternatively, add TCEP to a final concentration of 0.5 mM.[18]

-

Label Preparation: Prepare a stock solution of 4-Maleimido-TEMPO (e.g., 10-100 mM) in an appropriate organic solvent like DMSO.[18]

-

Labeling Reaction: Add the 4-Maleimido-TEMPO stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the label over the protein.[18]

-

Incubation: Gently agitate the reaction mixture at room temperature for 2 hours or overnight at 4 °C.[18]

-

Removal of Excess Label: Remove the unreacted, free spin label by size-exclusion chromatography using a desalting column, eluting with the desired buffer for EPR analysis.[18]

-

Verification: Confirm successful labeling by EPR spectroscopy. The sharp, three-line spectrum of the free label should be absent, and a broader spectrum corresponding to the protein-bound label should be observed. Mass spectrometry can also be used to confirm covalent modification.

Diagrams and Workflows

Visual representations of key mechanisms and workflows are provided below using the Graphviz DOT language.

TEMPO-Catalyzed Alcohol Oxidation Cycle

Caption: Catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol.

Nitroxide-Mediated Polymerization (NMP) Mechanism

Caption: Reversible deactivation mechanism in Nitroxide-Mediated Polymerization (NMP).

Experimental Workflow for Site-Directed Spin Labeling

Caption: General experimental workflow for protein spin labeling.

References

- 1. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]

- 8. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stahl.chem.wisc.edu [stahl.chem.wisc.edu]

- 10. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Spin Labeling of Proteins using 4-Amino-TEMPO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) in the spin labeling of proteins for structural and dynamic studies using Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to 4-Amino-TEMPO Spin Labeling

Site-directed spin labeling (SDSL) is a powerful technique that provides insights into protein structure, dynamics, and conformational changes.[1] The method involves the introduction of a paramagnetic probe, or "spin label," at a specific site in a protein. 4-Amino-TEMPO is a versatile spin label precursor, a stable nitroxide radical that can be chemically modified to react with specific amino acid side chains.[2][3] The EPR spectrum of the attached nitroxide label is sensitive to its local environment, providing information on solvent accessibility, side-chain mobility, and distances between labeled sites.

Key Applications:

-

Mapping protein secondary and tertiary structure.

-

Characterizing protein conformational changes upon ligand binding or activation.[4][5]

-

Studying protein-protein and protein-ligand interactions.[6]

-

Investigating the dynamics of flexible or disordered protein regions.[7]

Chemistry of 4-Amino-TEMPO Labeling

4-Amino-TEMPO itself possesses a primary amine, which is not directly reactive with common amino acid side chains under physiological conditions. Therefore, it is typically derivatized to introduce a reactive group that can specifically target a desired amino acid. Two common strategies are:

-

Targeting Cysteine Residues: 4-Amino-TEMPO can be converted into a maleimide or methanethiosulfonate (MTS) derivative. The resulting 4-Maleimido-TEMPO or MTS-TEMPO reacts specifically with the sulfhydryl group of cysteine residues, which can be introduced at desired locations in the protein via site-directed mutagenesis.

-

Targeting Carboxyl Groups (Aspartic and Glutamic Acids): The primary amine of 4-Amino-TEMPO can be coupled to the carboxyl groups of aspartic and glutamic acid residues using carbodiimide chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[8][9]

Quantitative Data Summary

The efficiency of spin labeling is influenced by several factors, including the reactivity of the spin label, the accessibility of the target residue, and the reaction conditions. The following tables provide a summary of typical reaction conditions and expected outcomes for the two primary labeling strategies involving 4-Amino-TEMPO derivatives.

Table 1: Cysteine-Specific Labeling with 4-Maleimido-TEMPO

| Parameter | Recommended Condition | Expected Outcome | Reference |

| Protein Concentration | 10-100 µM | Higher concentrations can improve reaction kinetics. | |

| Spin Label Concentration | 10- to 20-fold molar excess over protein | Ensures complete labeling of accessible cysteines. | |

| pH | 6.5 - 7.5 | Optimal for maleimide reactivity with thiols. | |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. | |

| Reaction Time | 1-12 hours | Varies depending on protein and label reactivity. | |

| Labeling Efficiency | > 80% for accessible sites | High efficiency is achievable with optimized conditions. | [10] |

Table 2: Carboxyl Group Labeling with 4-Amino-TEMPO via EDC/NHS Chemistry

| Parameter | Recommended Condition | Expected Outcome | Reference |

| Protein Concentration | 1-10 mg/mL | Sufficient concentration for efficient coupling. | [9] |

| 4-Amino-TEMPO Concentration | 10- to 50-fold molar excess over protein | Drives the reaction towards amine coupling. | |

| EDC:NHS Molar Ratio | 1:1 to 2:1 | Activates carboxyl groups effectively. | [11] |

| EDC/NHS Concentration | 5- to 10-fold molar excess over carboxyl groups | Ensures sufficient activation. | [11] |

| pH (Activation Step) | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyls. | [8] |

| pH (Coupling Step) | 7.2 - 8.0 | Favors the reaction of the NHS ester with the amine. | [11] |

| Temperature | Room Temperature | Promotes efficient reaction kinetics. | [9] |

| Reaction Time | 2-4 hours | Generally sufficient for completion. | [9] |

| Labeling Efficiency | Variable, typically lower than cysteine labeling | Highly dependent on the number and accessibility of carboxyl groups. |

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling with 4-Maleimido-TEMPO

This protocol describes the labeling of a single cysteine residue in a purified protein.

Materials:

-

Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0).

-

4-Maleimido-TEMPO.

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Desalting column (e.g., PD-10).

Procedure:

-

Protein Preparation:

-

Ensure the protein is pure and at a concentration of at least 10 µM.

-

If the protein has been stored in the presence of a reducing agent (e.g., DTT), it must be removed prior to labeling. This can be achieved by dialysis or using a desalting column equilibrated with a nitrogen-purged labeling buffer.

-

-

Spin Label Preparation:

-

Prepare a 10-20 mM stock solution of 4-Maleimido-TEMPO in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add the 4-Maleimido-TEMPO stock solution to the protein solution to achieve a 10-fold molar excess of the spin label.

-

Incubate the reaction mixture at 4°C overnight with gentle stirring. For some proteins, incubation at room temperature for 1-4 hours may be sufficient.

-

-

Quenching the Reaction:

-

To quench the reaction, add a fresh solution of DTT to a final concentration of 1 mM to react with any unreacted maleimide. Incubate for 30 minutes.

-

-

Purification of the Labeled Protein:

-

Remove excess, unreacted spin label and DTT using a desalting column equilibrated with the desired storage buffer.

-

Collect the protein fractions and determine the protein concentration.

-

-

Verification of Labeling:

-

Confirm labeling by EPR spectroscopy. A characteristic three-line nitroxide spectrum should be observed.

-

Determine the labeling efficiency by comparing the double integral of the EPR spectrum of the labeled protein with a standard of known concentration (e.g., free 4-Amino-TEMPO).[12] Mass spectrometry can also be used to confirm the covalent modification.

-

Protocol 2: Carboxyl Group Labeling with 4-Amino-TEMPO via EDC/NHS

This protocol describes the labeling of accessible aspartic and glutamic acid residues.

Materials:

-

Purified protein in a carboxyl- and amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

4-Amino-TEMPO.

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

N-hydroxysulfosuccinimide (sulfo-NHS).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5).

-

Desalting column or dialysis cassette.

Procedure:

-

Reagent Preparation:

-

Prepare fresh solutions of EDC and sulfo-NHS in the activation buffer (0.1 M MES, pH 6.0) immediately before use. A typical concentration is 10-20 mg/mL.

-

Dissolve 4-Amino-TEMPO in the activation buffer.

-

-

Activation of Protein Carboxyl Groups:

-

In a microcentrifuge tube, mix the protein solution with the freshly prepared EDC and sulfo-NHS solutions. A common molar ratio is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS over the protein.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Coupling to 4-Amino-TEMPO:

-

Add the 4-Amino-TEMPO solution to the activated protein mixture. A 10- to 50-fold molar excess of 4-Amino-TEMPO over the protein is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., phosphate buffer).

-

Incubate the coupling reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS-activated carboxyl groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with the desired storage buffer.

-

Collect the protein fractions and determine the protein concentration.

-

-

Verification of Labeling:

-

Confirm labeling and estimate efficiency using EPR spectroscopy as described in Protocol 1.

-

Application Example: Studying GPCR and Ras Signaling

Site-directed spin labeling with 4-Amino-TEMPO derivatives is a powerful tool for elucidating the conformational changes that underpin signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation

EPR studies on rhodopsin, a prototypical GPCR, have been instrumental in understanding the mechanism of GPCR activation.[4][13] Spin labels introduced at specific sites have revealed the light-induced rigid-body movement of transmembrane helices, a key event in signal transduction.[14]

Ras Protein Conformational Dynamics